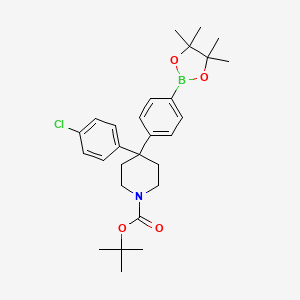
tert-Butyl 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37BClNO4/c1-25(2,3)33-24(32)31-18-16-28(17-19-31,21-10-14-23(30)15-11-21)20-8-12-22(13-9-20)29-34-26(4,5)27(6,7)35-29/h8-15H,16-19H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRIVSVOAUJKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(CC3)C(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is a complex organic compound with potential biological applications. This article reviews its biological activity based on recent studies and research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- tert-butyl group
- Chlorophenyl moiety
- Piperidine ring
- Dioxaborolane unit
The molecular formula is C_{24}H_{30ClBNO_4 with a molecular weight of approximately 431.87 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:
- Inhibition of Enzymes : Compounds in this class may act as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase. This inhibition can potentially prevent the aggregation of amyloid-beta peptides linked to neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity by reducing oxidative stress markers in cellular models .
- Neuroprotective Effects : In vitro studies have shown that similar compounds can protect astrocytes from toxicity induced by amyloid-beta peptides. This protection is associated with a reduction in pro-inflammatory cytokines and free radicals .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that related compounds could significantly enhance cell viability in astrocytes exposed to amyloid-beta peptide (Aβ 1-42). The treated cells showed improved survival rates compared to untreated controls .
- In Vivo Models : In animal models treated with scopolamine (a drug that induces cognitive impairment), similar compounds showed moderate protective effects against oxidative stress. Measurements indicated reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation .
- Pharmacological Profiles : The pharmacological profile of these compounds suggests potential applications in treating neurodegenerative disorders due to their ability to inhibit key enzymes involved in amyloidogenesis and their neuroprotective properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₄O₄B |
| Molecular Weight | 431.87 g/mol |
| AChE Inhibition (IC50) | 0.17 μM |
| β-secretase Inhibition (IC50) | 15.4 nM |
| Cell Viability Improvement | 62.98% at 100 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


